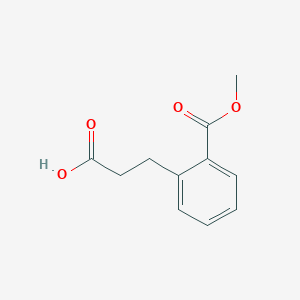

3-(2-(Methoxycarbonyl)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxycarbonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)9-5-3-2-4-8(9)6-7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQCXVACIPBWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-74-0 | |

| Record name | 3-[2-(methoxycarbonyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a bifunctional aromatic compound with significant potential in synthetic chemistry and drug discovery. By possessing both a carboxylic acid and a methyl ester functionality in a specific ortho arrangement, this molecule serves as a versatile building block for complex molecular architectures. This document details its physicochemical properties, offers a predictive analysis of its spectroscopic signatures, outlines a plausible synthetic pathway, and discusses its potential applications for researchers and drug development professionals.

Molecular Overview and Strategic Importance

This compound (CAS No: 81329-74-0) is an organic compound that belongs to the class of aromatic dicarboxylic acid monoesters.[1] Its structure is characterized by a benzene ring substituted with a propanoic acid group and a methoxycarbonyl group at the ortho (1,2) positions. This unique arrangement provides a stereochemically defined scaffold that is of considerable interest in medicinal chemistry and materials science.

The presence of two distinct, yet chemically related, functional groups allows for selective manipulation. The carboxylic acid can be readily converted into amides, esters, or acid chlorides, while the methyl ester offers a more sterically hindered and less reactive handle that can be hydrolyzed under different conditions. This differential reactivity is a key asset for synthetic chemists, enabling the stepwise construction of complex molecules and making it a valuable intermediate for creating novel pharmaceutical agents and specialized polymers.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is presented below. These values are derived from computational models and public chemical databases, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | PubChem[1] |

| CAS Number | 81329-74-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)C(=O)OC | PubChem[1] |

| InChIKey | RRQCXVACIPBWHE-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently available in public literature, which is common for specialized synthetic intermediates. Researchers should perform their own characterization upon synthesis.

Spectroscopic Characterization: A Predictive Analysis

While empirical spectra for this specific molecule are not widely published, its structural features allow for a robust prediction of its key spectroscopic signatures. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The integration ratio should be 4:2:2:3:1, corresponding to the aromatic, two methylene, methyl, and carboxylic acid protons, respectively.

-

Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para coupling. The proton adjacent to the electron-withdrawing methoxycarbonyl group will be the most downfield.

-

Methylene Protons (Ar-CH₂-, δ ~3.0 ppm): The two protons adjacent to the aromatic ring will likely appear as a triplet, split by the neighboring methylene group.

-

Methylene Protons (-CH₂-COOH, δ ~2.7 ppm): The two protons adjacent to the carboxylic acid will also appear as a triplet, split by the other methylene group. Similar protons in 3-phenylpropanoic acid resonate at 2.69 ppm and 2.97 ppm.[2]

-

Methyl Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Carboxylic Acid Proton (-COOH, δ >10 ppm): This single proton will appear as a broad singlet far downfield. In propanoic acid, this signal is observed around 11.7 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with 9-11 distinct signals expected, depending on the symmetry and resolution.

-

Carbonyl Carbons (δ 165-180 ppm): Two signals are expected in this region: one for the carboxylic acid carbon (~175-180 ppm) and one for the ester carbonyl carbon (~165-170 ppm).

-

Aromatic Carbons (δ 125-140 ppm): Six signals are anticipated, two of which will be quaternary (ipso-carbons) and four will be methine (CH) carbons.

-

Aliphatic Carbons (δ 25-55 ppm): Three signals are expected: one for the methyl carbon of the ester (~52 ppm) and two for the methylene carbons of the propanoic acid side chain (~30-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the two carbonyl groups and the hydroxyl group.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[4] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

-

C=O Stretch (Carbonyls): Two sharp, strong absorption bands will be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[4] The precise positions will confirm the presence of both functional groups.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of both the acid and the ester will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The parent molecular ion peak should be observed at an m/z of 208.

-

Key Fragments: Common fragmentation pathways would include:

-

Loss of the methoxy group (•OCH₃) to give a fragment at m/z 177.

-

Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 149.

-

Loss of the carboxylic acid group (•COOH) to give a fragment at m/z 163.

-

Fragmentation of the propanoic acid side chain.

-

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from homophthalic acid. This approach provides excellent control over the ortho substitution pattern.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual):

-

Anhydride Formation: Homophthalic acid is refluxed with acetic anhydride to yield homophthalic anhydride. The causality here is that the anhydride is a more reactive electrophile for subsequent steps.

-

Arndt-Eistert Homologation: The anhydride is carefully opened with diazomethane to form a diazoketone, which undergoes Wolff rearrangement in the presence of methanol and a silver (I) oxide catalyst. This well-established homologation sequence adds a methylene group, extending the chain while forming the methyl ester in a single, efficient process.

-

Hydrolysis: The resulting diester is selectively hydrolyzed under mild acidic conditions. The ester derived from the original carboxylic acid is more sterically accessible and hydrolyzes preferentially, yielding the keto-acid intermediate.

-

Reduction: The ketone is reduced to a methylene group. A Wolff-Kishner reduction (hydrazine, strong base) is chosen as it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the ester group from hydrolysis. This final step yields the target molecule, this compound.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

Caption: Key reactions of this compound.

-

Carboxylic Acid Site: This site is the more reactive center for nucleophilic acyl substitution. It can be readily converted to amides using standard peptide coupling reagents (e.g., EDC), which is a cornerstone of medicinal chemistry for building drug candidates. It can also be esterified or converted to a highly reactive acid chloride with thionyl chloride.

-

Methyl Ester Site: This site is less reactive and requires more forcing conditions for transformation, typically saponification (hydrolysis) with a strong base like sodium hydroxide at elevated temperatures to yield the corresponding dicarboxylic acid. This provides a strategic advantage, allowing for extensive modification at the acid site while keeping the ester as a protecting group.

Applications in Research and Drug Development

The structural motifs present in this compound are highly relevant to modern drug design. Phenylpropanoic acids are a known class of compounds with diverse biological activities.[5] The parent compound, 3-phenylpropionic acid, is a known intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors.[6]

This specific derivative offers several advantages:

-

Scaffold for Libraries: It can serve as a starting point for creating libraries of drug-like molecules. The two functional handles can be used to introduce a wide variety of substituents to explore structure-activity relationships (SAR).

-

Conformational Constraint: The ortho substitution pattern locks the side chains into a more defined spatial orientation compared to their meta or para isomers. This pre-organization can be beneficial for binding to specific protein targets by reducing the entropic penalty of binding.

-

Bioisostere and Prodrug Design: The carboxylic acid can be masked as the methyl ester, potentially improving properties like cell permeability. This makes the molecule a candidate for prodrug strategies, where the ester is cleaved in vivo by esterase enzymes to release the active carboxylic acid.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

GHS Hazard Identification: Based on computational data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

References

- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 6. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid

Foreword: A Note on a Bespoke Approach to Characterization

In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all further development is built. This guide eschews a rigid, templated format in favor of a bespoke exploration of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. Our approach is dictated by the molecule's own structural nuances—a phenyl ring ortho-substituted with a propanoic acid chain and a methoxycarbonyl group. This unique arrangement presents both challenges and opportunities in its characterization, which this guide will navigate with scientific rigor and practical insight. We will delve into not just the "what" of its properties, but the "why" and "how," providing not only data but the strategic thinking behind its acquisition. This document is intended for the discerning researcher, scientist, and drug development professional who requires not just a datasheet, but a comprehensive understanding of the molecule's behavior.

Core Molecular Identity

Before embarking on the experimental determination of its properties, it is imperative to establish the fundamental identity of this compound. This information serves as the unassailable foundation for all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | --INVALID-LINK--[1] |

| CAS Number | 81329-74-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |

| Chemical Structure |

digraph "3-(2-(Methoxycarbonyl)phenyl)propanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.4,0!", label="C"]; C3 [pos="2.1,1.2!", label="C"]; C4 [pos="1.4,2.4!", label="C"]; C5 [pos="0,2.4!", label="C"]; C6 [pos="-0.7,1.2!", label="C"]; C7 [pos="-2.1,1.2!", label="CH2"]; C8 [pos="-2.8,0!", label="CH2"]; C9 [pos="-2.1,-1.2!", label="C"]; O1 [pos="-1.4,-2.4!", label="O"]; O2 [pos="-2.8,-1.2!", label="OH"]; C10 [pos="3.5,1.2!", label="C"]; O3 [pos="4.2,0!", label="O"]; O4 [pos="4.2,2.4!", label="O"]; C11 [pos="5.6,0!", label="CH3"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; C2 -- C10; C10 -- O3 [style=double]; C10 -- O4; O4 -- C11;

// Aromatic ring node [shape=none, label=""]; p1 [pos="0.7,1.2!"]; edge [style=dashed]; C1 -- C6 -- C5 -- C4 -- C3 -- C2 -- p1 -- C1; }

Caption: 2D structure of this compound.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of the compound and the strength of its intermolecular forces. For this compound, the presence of both a carboxylic acid and an ester group on a phenyl ring suggests a crystalline solid at room temperature with a relatively high melting point due to hydrogen bonding and dipole-dipole interactions.

Predicted and Analogous Data

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 3-Phenylpropanoic Acid | 47-50 | 280 |

| 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | 113-115 | 360.5 (Predicted) |

| This compound | Expected to be a crystalline solid | Expected > 280 |

The ortho-substitution in our target molecule may lead to intramolecular hydrogen bonding between the carboxylic acid proton and the ester's carbonyl oxygen. This could potentially lower the melting and boiling points compared to its para-isomer by reducing intermolecular hydrogen bonding.

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point range is a primary indicator of sample purity.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The fine powder is then packed into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit.

-

Validation: The procedure should be repeated at least twice to ensure reproducibility. A narrow melting range (typically ≤ 2°C) is indicative of a pure compound.

Experimental Protocol for Boiling Point Determination

Given the expected high boiling point, distillation under reduced pressure might be necessary to prevent decomposition. However, a micro-scale determination can be performed if sufficient material is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-method, this is observed as the point where a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Small amount of the liquid sample

Procedure:

-

Sample Preparation: A small amount of the compound is placed in the Thiele tube or test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary. The heating is then stopped.

-

Recording the Boiling Point: As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter, influencing its formulation, purification, and biological activity. The molecule possesses both polar (carboxylic acid, ester) and non-polar (phenyl ring, alkyl chain) regions, suggesting a nuanced solubility profile.

Expected Solubility

-

Water: Sparingly soluble. The carboxylic acid group can engage in hydrogen bonding with water, but the overall hydrophobicity of the molecule will limit its aqueous solubility. The solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt.

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding and dipole-dipole interactions with the solute.

-

Non-polar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polarity of the carboxylic acid and ester functional groups.

Experimental Protocol for Qualitative Solubility Determination

Principle: A small, known amount of the solute is added to a fixed volume of the solvent, and the mixture is observed for complete dissolution.

Materials:

-

Test tubes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, toluene, hexane.

Procedure:

-

Sample Preparation: In separate, labeled test tubes, place approximately 10 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: The test tubes are vortexed for 1-2 minutes to ensure thorough mixing.

-

Observation: The samples are visually inspected for complete dissolution. The results are recorded as "soluble," "sparingly soluble," or "insoluble."

-

pH-Dependent Solubility: For the aqueous solutions, the significant increase in solubility in 0.1 M NaOH compared to water and 0.1 M HCl will confirm the acidic nature of the compound.

Caption: Workflow for qualitative solubility testing.

Acidity Constant (pKa)

The pKa value is a quantitative measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa

The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent phenyl ring and the methoxycarbonyl group. For the related 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a predicted pKa of 4.55 is reported. The pKa of 3-phenylpropanoic acid is 4.66. The ortho-position of the methoxycarbonyl group in our target molecule might slightly alter the pKa due to steric and electronic effects, but it is expected to be in a similar range.

Experimental Protocol for pKa Determination via Potentiometric Titration

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low).

-

Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the titration curve is the pKa of the carboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Spectrum):

-

Aromatic Protons (4H): A complex multiplet pattern is expected in the region of δ 7.0-8.0 ppm. The ortho-substitution will lead to distinct chemical shifts and coupling patterns for the four protons on the phenyl ring.

-

Propanoic Acid Chain Protons (4H): Two triplets are expected, corresponding to the two methylene groups (-CH₂-CH₂-COOH). The methylene group adjacent to the phenyl ring will likely appear around δ 2.9-3.3 ppm, while the methylene group adjacent to the carboxyl group will be slightly downfield, around δ 2.5-2.9 ppm.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.9 ppm for the methyl ester protons (-COOCH₃).

-

Carboxylic Acid Proton (1H): A broad singlet is expected in the downfield region, typically δ 10-12 ppm. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Spectrum):

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region. The carboxylic acid carbonyl will be around δ 175-180 ppm, and the ester carbonyl will be slightly upfield, around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm) due to the lack of symmetry in the substitution pattern. The carbon attached to the methoxycarbonyl group and the carbon attached to the propanoic acid chain will have characteristic chemical shifts.

-

Propanoic Acid Chain Carbons (2C): Two signals are expected for the methylene carbons, typically in the range of δ 30-40 ppm.

-

Methoxy Carbon (1C): A signal around δ 52 ppm is expected for the methyl group of the ester.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Expected Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption around 1730-1750 cm⁻¹. The proximity to the carboxylic acid C=O stretch may lead to an overlapping or broadened carbonyl absorption region.

-

C-O Stretch (Carboxylic Acid and Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the ortho-substitution pattern.

Mass Spectrometry (MS)

Principle: The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight of the compound.

-

Loss of Methoxy Group (-OCH₃): A fragment at m/z = 177.

-

Loss of Carboxyl Group (-COOH): A fragment at m/z = 163.

-

McLafferty Rearrangement: The propanoic acid chain may undergo a McLafferty rearrangement, leading to characteristic neutral losses.

-

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propanoic acid chain can also occur.

Conclusion: A Multifaceted Physicochemical Profile

This technical guide has laid out a comprehensive framework for the characterization of this compound. While a lack of readily available experimental data necessitates a predictive and comparative approach, the principles and protocols detailed herein provide a robust pathway for its empirical investigation. The interplay of the carboxylic acid, ester, and ortho-substituted phenyl ring defines a molecule with distinct thermal properties, a nuanced solubility profile, and characteristic spectroscopic signatures. For the researcher, scientist, or drug development professional, a thorough execution of these analytical strategies will yield a deep and actionable understanding of this compound, paving the way for its successful application in further research and development endeavors.

References

3-(2-(Methoxycarbonyl)phenyl)propanoic acid CAS number 40570-20-5

An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid

Introduction and Overview

This compound, a key bifunctional organic building block, holds significant value for researchers in synthetic chemistry and drug development. Its structure, featuring both a carboxylic acid and a methyl ester attached to a phenylpropanoic acid backbone, allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, characterization, reactivity, and applications, with a focus on its utility in medicinal chemistry.

It is important to note that while the CAS Number 40570-20-5 was specified for this topic, public chemical databases such as PubChem primarily associate the structure of 3-[2-(Methoxycarbonyl)phenyl]propanoic acid with the CAS Number 81329-74-0[1]. For the purpose of this guide, we will refer to the chemical entity by its IUPAC name, acknowledging the potential for multiple identifiers in different databases.

The compound is structurally related to homophthalic acid, being its monomethyl ester. This relationship is central to its most common synthetic routes and its reactivity profile, particularly in reactions where the free carboxylic acid can be activated to form new cyclic structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | [1] |

| CAS Number | 81329-74-0 (primary) | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Appearance | Solid (predicted) |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective methanolysis of homophthalic anhydride. This approach is advantageous due to the commercial availability of the starting anhydride and the straightforward nature of the reaction, which proceeds with high regioselectivity to yield the desired mono-ester.

Experimental Protocol: Synthesis via Methanolysis of Homophthalic Anhydride

This protocol is based on established chemical principles for the ring-opening of cyclic anhydrides[2].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend homophthalic anhydride (1.0 equivalent) in anhydrous methanol (serving as both reactant and solvent).

-

Reaction Execution: Heat the mixture to reflux. The anhydride will gradually dissolve as it reacts with the methanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride spot is no longer visible (typically 2-4 hours).

-

Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Evaporate the excess methanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification:

-

Dissolve the crude product in a suitable solvent such as ethyl acetate.

-

Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities and then with brine to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Final Purification (Recrystallization): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Multiple signals in the δ 7.2-8.0 ppm range. - Propanoic Chain (4H): Two triplets around δ 2.6-3.2 ppm. - Methyl Ester (3H): A singlet around δ 3.9 ppm. - Carboxylic Acid (1H): A broad singlet > δ 10.0 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the δ 170-180 ppm range (acid and ester). - Aromatic Carbons: Multiple signals in the δ 125-140 ppm range. - Methoxy Carbon: A signal around δ 52 ppm. - Aliphatic Carbons: Two signals in the δ 25-35 ppm range. |

| IR (cm⁻¹) | - ~3000 (broad): O-H stretch of the carboxylic acid. - ~1735: C=O stretch of the methyl ester. - ~1700: C=O stretch of the carboxylic acid. - ~1250: C-O stretch of the ester. |

| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z 207.06. |

The predicted proton NMR splitting patterns are based on standard spin-spin coupling rules. For instance, the two CH₂ groups of the propanoic acid chain would appear as adjacent triplets[3]. The distinct chemical shifts for the ester and acid carbonyls in ¹³C NMR, and their respective C=O stretches in IR, are key diagnostic features that confirm the presence of both functional groups.

Chemical Reactivity and Applications in Drug Development

The true utility of this compound lies in its application as a versatile intermediate. Its bifunctional nature allows it to serve as a linchpin in the construction of more complex molecules, particularly heterocyclic systems relevant to pharmacology.

The Castagnoli-Cushman Reaction

A primary application of this compound is in the Castagnoli-Cushman reaction to synthesize tetrahydroisoquinolone esters. In this reaction, the carboxylic acid is activated (e.g., with 1,1'-carbonyldiimidazole, CDI) and reacts with an imine in a [4+2] cycloaddition-type mechanism. This provides a direct route to substituted lactam structures, which are prevalent in many biologically active compounds[4]. The presence of the methyl ester in the starting material is a significant advantage, as it avoids the need for a separate esterification step later in the synthetic sequence[4].

Caption: Pathway of the Castagnoli-Cushman reaction using the title compound.

Relevance in Medicinal Chemistry

The parent structure, phenylpropanoic acid, is the foundational scaffold for an important class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen[5]. Derivatives of phenylpropanoic acid have been explored for a wide range of therapeutic targets. For example, extensive research has been conducted on developing phenylpropanoic acid derivatives as potent and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes[6].

The ability to use this compound to build complex heterocyclic scaffolds or as a fragment for library synthesis makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs[7].

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat[8]. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][10]. Minimize dust generation[10].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances[8].

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice[8][9].

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[8][9].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8][9].

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor. Do not induce vomiting.

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from homophthalic anhydride and its unique bifunctional structure make it an essential building block for constructing complex molecular frameworks, particularly the tetrahydroisoquinolone scaffold, which is of significant interest in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.

References

- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound.

Introduction and Chemical Identity

This compound is a dicarboxylic acid derivative with a phenylpropanoic acid backbone. One of the carboxylic acid groups is present as a methyl ester. This seemingly simple molecule holds interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups and its potential as a building block for more complex structures.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | --INVALID-LINK--[1] |

| CAS Number | 81329-74-0 | --INVALID-LINK--[1] |

| Molecular Formula | C11H12O4 | --INVALID-LINK--[1] |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1CCC(=O)O | --INVALID-LINK--[1] |

| InChI Key | RRQCXVACIPBWHE-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Molecular Structure and Conformation

The core of the molecule consists of a benzene ring substituted at the ortho positions with a propanoic acid chain and a methoxycarbonyl group. The propanoic acid side chain introduces conformational flexibility, allowing for various spatial arrangements of the carboxylic acid group relative to the phenyl ring.

Figure 1: 2D chemical structure of this compound.

Proposed Synthesis Workflow

A reliable method for the synthesis of this compound is the catalytic hydrogenation of the corresponding cinnamic acid derivative, (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid. This precursor can be synthesized via a Perkin or a Heck reaction. The hydrogenation step is typically clean and high-yielding.

Figure 2: Proposed synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a 250 mL hydrogenation flask, dissolve 5.0 g of (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid in 100 mL of ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Palladium on activated carbon (Pd/C) to the solution.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanoic acid chain, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H |

| -CH₂- (alpha to phenyl) | ~ 3.1 | Triplet | 2H |

| -CH₂- (alpha to COOH) | ~ 2.7 | Triplet | 2H |

| -OCH₃ | ~ 3.9 | Singlet | 3H |

| -COOH | > 10.0 | Singlet (broad) | 1H |

Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (6C) | 125 - 140 |

| -CH₂- (alpha to phenyl) | ~ 30 |

| -CH₂- (alpha to COOH) | ~ 35 |

| -OCH₃ | ~ 52 |

| C=O (ester) | ~ 168 |

| C=O (acid) | ~ 178 |

Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing structural clues.

The expected molecular ion peak [M]⁺ for C₁₁H₁₂O₄ would be at m/z = 208.07.

Predicted Fragmentation Pattern:

Figure 3: Predicted major fragmentation pathways in EI-MS.

Key expected fragments include:

-

m/z 177: Loss of the methoxy radical (•OCH₃).

-

m/z 163: Loss of the carboxylic acid radical (•COOH).

-

m/z 135: Cleavage of the propanoic acid side chain.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. Through a combination of established chemical principles, proposed synthetic methodologies, and predictive spectroscopic analysis, a comprehensive understanding of this compound is presented. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

References

Introduction: The Significance of Aryl Propionic Acid Scaffolds

An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. It is structured to provide not only procedural details but also the scientific rationale behind its utility as a chemical intermediate.

The aryl propionic acid motif is a cornerstone in modern medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] Beyond inflammation, derivatives of this structural class have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1]

This compound is a bifunctional derivative belonging to this important class. Its structure, featuring both a free propanoic acid chain and a protected carboxylic acid (as a methyl ester) on the aromatic ring, makes it a highly versatile building block for chemical synthesis. This guide will elucidate its formal nomenclature, properties, a representative synthetic pathway, and its potential as a strategic intermediate in the design of novel therapeutic agents and chemical probes.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical entity is critical for regulatory, safety, and patent documentation. The compound in focus is systematically named according to IUPAC conventions, though it is also known by several synonyms in commercial and database contexts.

IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid.[2]

Synonyms:

-

2-(Methoxycarbonyl)benzenepropanoic acid[2]

-

3-(o-carbomethoxyphenyl)propanoic acid

Key Identifiers:

The structure features a benzene ring substituted at the ortho (1 and 2) positions with a propanoic acid group and a methoxycarbonyl (methyl ester) group.

Caption: Chemical structure of 3-(2-methoxycarbonylphenyl)propanoic acid.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in experimental settings. The following data has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |

| Molecular Weight | 208.21 g/mol | PubChem[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Appearance | White fine crystalline powder (typical for related compounds) | Echemi[4] |

| Storage | Sealed in dry, room temperature | BLDpharm[3] |

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Expertise Insight: The bifunctional nature of this molecule, containing both a hydrogen bond donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygens), influences its solubility and potential for intermolecular interactions, a key consideration in drug-receptor binding and crystallization.

Representative Synthesis and Purification Workflow

While numerous specific synthetic routes can be devised, a common and logical approach involves the selective reduction of a precursor containing a double bond conjugated to the aromatic ring. The following protocol is a representative method based on established chemical principles for analogous compounds.[5]

Principle: The synthesis is based on the catalytic hydrogenation of 3-(2-(methoxycarbonyl)phenyl)acrylic acid. The carbon-carbon double bond of the acrylate is selectively reduced without affecting the aromatic ring or the ester group under controlled conditions using a palladium catalyst.

Caption: A representative workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

-

Vessel Preparation: A pressure-rated hydrogenation vessel is charged with 3-(2-(methoxycarbonyl)phenyl)acrylic acid (1.0 eq).

-

Solvent and Catalyst Addition: An appropriate solvent, such as ethanol, is added to dissolve the starting material. Subsequently, 10% Palladium on Carbon (5-10 mol%) is carefully added under an inert atmosphere (e.g., Nitrogen).

-

Causality: Ethanol is a common choice as it solubilizes the reactant and is inert to the reaction conditions. Pd/C is a highly effective and standard catalyst for the reduction of alkenes.

-

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen (typically 1-3 atmospheres) and the mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Trustworthiness: This filtration step is critical for removing the heterogeneous catalyst, which is pyrophoric and a potential contaminant. A self-validating protocol ensures the filtrate is clear and free of black palladium particles.

-

-

Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.

-

Purification: If necessary, the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile chemical scaffold. The differential reactivity of its two functional groups—the carboxylic acid and the methyl ester—can be exploited to build molecular complexity in a controlled manner.

1. Scaffold for Novel NSAID Analogs: The core aryl propionic acid structure is a validated pharmacophore for COX inhibition.[1] This compound allows for systematic modification. The free carboxylic acid can be converted into a variety of amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) while the methyl ester on the ring can be hydrolyzed at a later stage to reveal a second acidic site or be used for further derivatization.

2. Intermediate for Complex Molecule Synthesis: The compound serves as a key intermediate for building more complex drug candidates. For instance, the propanoic acid side chain can be elaborated, or the aromatic ring can undergo further substitution, using the existing groups to direct the regiochemistry. This is particularly relevant in the synthesis of targeted therapies where a core scaffold is linked to other functional molecules.[6]

3. Synthesis of Dual-Mechanism Drugs: There is a growing interest in developing single molecules that can modulate multiple biological targets.[7][8] For example, derivatives of aryl propionic acids have been explored for their potential to inhibit both COX enzymes and matrix metalloproteinases (MMPs), which could be beneficial in treating cancer or arthritis.[7][8] This compound provides a starting point for synthesizing such dual-action agents by allowing for the attachment of a second pharmacophore.

Caption: Conceptual diagram of the compound's utility in drug discovery.

Conclusion

This compound is more than a simple chemical. It represents a strategically designed intermediate for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and direct lineage to the pharmacologically significant aryl propionic acid class make it a valuable tool for professionals in drug development and chemical research. By understanding its properties and synthetic potential, researchers can leverage this compound to accelerate the discovery of novel therapeutics and molecular probes.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 81329-74-0|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth technical analysis of the spectral data for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a bifunctional aromatic compound with significant potential as a building block in organic synthesis. As a molecule featuring both a carboxylic acid and a methyl ester moiety on a substituted benzene ring, its characterization requires a multi-faceted spectroscopic approach.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring a self-validating and authoritative resource.

Molecular Structure and Properties

-

IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

The structure of this compound, presented below, forms the basis for all subsequent spectral predictions and interpretations.

References

The Evolving Landscape of Phenylpropanoic Acids: A Technical Guide to the Biological Activity of 2-(4-Substitutedmethylphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This technical guide delves into the biological activities of a promising class of derivatives: 2-(4-substitutedmethylphenyl)propanoic acids. We will explore their dual-action potential as both cyclooxygenase (COX) inhibitors and antibacterial agents, providing a comprehensive overview of their synthesis, mechanism of action, and the structure-activity relationships that govern their efficacy. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the experimental methodologies and design principles for this versatile chemical class.

Introduction: The Phenylpropanoic Acid Core in Drug Discovery

Phenylpropanoic acid derivatives are a significant class of compounds in pharmacology, recognized for a wide spectrum of biological activities.[1] The most prominent members of this family are the NSAIDs, which primarily exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The inhibition of COX-1 and COX-2 isoforms blocks the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Beyond their well-established anti-inflammatory properties, research has uncovered a broader therapeutic potential for phenylpropanoic acid derivatives, including anticancer, anticonvulsant, and antimicrobial activities.[1] This guide focuses on a specific series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives that have demonstrated compelling dual functionality as both COX inhibitors and antibacterial agents, highlighting their potential for development as novel therapeutics addressing both inflammation and bacterial infections.[2]

Mechanism of Action: Dual Inhibition of Cyclooxygenase and Bacterial Growth

The primary mechanism of anti-inflammatory action for the 2-(4-substitutedmethylphenyl)propanoic acid derivatives is the inhibition of the COX enzymes.[2] These enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] The therapeutic effect of NSAIDs is largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[1]

In addition to their anti-inflammatory effects, certain derivatives within this class have shown promising antibacterial activity.[2] While the precise mechanism of their antibacterial action is still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity or interfere with essential metabolic pathways.

Below is a conceptual workflow illustrating the dual-action screening process for these derivatives.

Caption: Workflow for the synthesis and dual-activity screening of 2-(4-substitutedmethylphenyl)propanoic acid derivatives.

Synthesis of 2-(4-Substitutedmethylphenyl)propanoic Acid Derivatives

The synthesis of these derivatives typically involves a multi-step process, starting from commercially available materials. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

-

Starting Material: The synthesis often begins with a substituted toluene derivative.

-

Functionalization: The methyl group on the phenyl ring is functionalized, for example, through bromination, to introduce a reactive handle.

-

Coupling: The functionalized phenyl derivative is then coupled with a propanoic acid synthon.

-

Derivatization: The substituent at the 4-position of the phenyl ring is introduced through various chemical transformations to generate a library of derivatives.

-

Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.

The following diagram illustrates a representative synthetic pathway.

Caption: A generalized synthetic scheme for 2-(4-substitutedmethylphenyl)propanoic acid derivatives.

In Vitro Biological Evaluation

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of the synthesized compounds is evaluated by their ability to inhibit ovine COX-1 and COX-2 enzymes in vitro.

-

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared and purified.

-

Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme at a specific temperature (e.g., 37°C) for a defined period.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time, the reaction is terminated.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

Antibacterial Activity Assay

The antibacterial properties of the compounds are assessed using standard microbiological techniques, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

-

Serial Dilutions: The test compounds are serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Results and Structure-Activity Relationship (SAR)

The biological evaluation of a series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives has revealed significant insights into their dual activities.[2]

COX Inhibitory Activity

Several compounds have demonstrated potent inhibition of both COX-1 and COX-2 enzymes. The inhibitory activity is influenced by the nature of the substituent at the 4-position of the phenyl ring.

| Compound ID | Substituent at 4-position | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 6d | 4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl | 55.3 | 68.1 |

| 6h | (5-Methoxybenzo[d]thiazol-2-yl)thio)methyl | 75.2 | 82.4 |

| 6l | (5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl | 78.9 | 85.6 |

| Ibuprofen | (Reference) | 70.1 | 58.7 |

| Nimesulide | (Reference) | - | 88.2 |

Data adapted from Gençer et al. (2017).[2]

Structure-Activity Relationship for COX Inhibition:

-

The presence of heterocyclic moieties, particularly those containing sulfur and nitrogen, appears to be favorable for COX inhibition.

-

Compounds 6h and 6l , featuring benzothiazole and benzimidazole rings respectively, exhibited stronger inhibition of both COX-1 and COX-2 compared to ibuprofen.[2]

-

The methoxy substituent on the benzimidazole ring in compound 6l seems to contribute to its high inhibitory potency against both isoforms.[2]

Antibacterial Activity

A number of the synthesized derivatives displayed notable antibacterial activity against various bacterial strains.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 6d | 62.5 | 125 |

| 6h | 31.25 | 62.5 |

| 6l | 31.25 | 62.5 |

| Chloramphenicol | 7.81 | 3.9 |

Data adapted from Gençer et al. (2017).[2]

Structure-Activity Relationship for Antibacterial Activity:

-

Similar to the trend observed for COX inhibition, the derivatives with benzothiazole (6h ) and benzimidazole (6l ) moieties showed the most potent antibacterial activity.[2]

-

The presence of these larger, more complex heterocyclic systems may enhance the compounds' ability to interact with bacterial targets.

Conclusion and Future Directions

The 2-(4-substitutedmethylphenyl)propanoic acid scaffold represents a promising platform for the development of dual-action anti-inflammatory and antibacterial agents. The derivatization at the 4-position of the phenyl ring with various heterocyclic moieties has been shown to be a successful strategy for enhancing both COX inhibitory and antibacterial activities.[2] Future research in this area could focus on:

-

Lead Optimization: Further structural modifications to improve potency and selectivity, particularly for COX-2 over COX-1, to minimize potential side effects.

-

Mechanism of Antibacterial Action: Elucidating the specific molecular targets and mechanisms by which these compounds exert their antibacterial effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of inflammation and infection.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure they possess drug-like characteristics.

By continuing to explore the rich chemical space of phenylpropanoic acid derivatives, researchers can pave the way for the development of novel therapeutics with improved efficacy and broader clinical applications.

References

The Strategic Utility of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Authored by a Senior Application Scientist

Abstract

3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a monoester derivative of homophthalic acid, has emerged as a versatile and strategic building block in medicinal chemistry. Its unique structural features, combining a carboxylic acid and a methyl ester on a phenylpropanoic acid scaffold, offer multiple reactive handles for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the core applications of this compound, with a particular focus on its role as a precursor to medicinally relevant heterocyclic systems. We will delve into the synthetic rationale, provide detailed experimental protocols, and present quantitative biological data for derived compounds, underscoring the potential of this compound in the development of novel therapeutics.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of drug discovery, the identification of adaptable chemical scaffolds is paramount. This compound (Figure 1) presents itself as such a scaffold. While the broader class of arylpropionic acid derivatives is well-known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties, the specific utility of this particular monoester lies in its capacity to serve as a key intermediate in multi-step syntheses.[1] Its bifunctional nature allows for controlled, sequential reactions, making it an attractive starting material for the synthesis of diverse compound libraries.

This guide will move beyond a general overview and focus on a cornerstone application: the synthesis of tetrahydroisoquinolones (THIQs) through the Castagnoli-Cushman reaction. The THIQ framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[2][3][4] We will explore how this compound can be effectively employed in this powerful multicomponent reaction to generate novel therapeutic candidates.

Figure 1: Chemical Structure of this compound

Chemical and Physical Properties [5]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid |

| CAS Number | 81329-74-0 |

| Appearance | Solid |

| XLogP3 | 2.1 |

Core Application: Synthesis of Tetrahydroisoquinolones via the Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction (CCR) is a [4+2] cyclocondensation between an imine and a cyclic anhydride (or a precursor) to form a substituted lactam.[3][6] This reaction is a powerful tool for generating molecular complexity in a single step. This compound serves as a stable and versatile precursor to the reactive intermediate required for the CCR, offering an alternative to the often less stable homophthalic anhydride.

Mechanistic Rationale and Advantages

The use of a homophthalic acid monoester like this compound in the CCR involves an in-situ activation of the carboxylic acid moiety, typically with reagents like 1,1'-carbonyldiimidazole (CDI) or acetic anhydride.[6][7] This activated intermediate then reacts with an imine (which can be pre-formed or generated in situ from an aldehyde and an amine) to yield the tetrahydroisoquinolone scaffold.

The primary advantages of using the monoester over homophthalic anhydride include:

-

Enhanced Stability and Handling: Monoesters are generally more stable and easier to handle than the corresponding anhydrides.

-

Direct Ester Formation: The reaction directly yields a tetrahydroisoquinolone ester, which can be advantageous for subsequent purification and modification.[6]

-

Scope and Diversity: This approach allows for the synthesis of a wide range of substituted THIQs by varying the aldehyde and amine components used to form the imine.

The general workflow for this synthetic strategy is depicted in the diagram below.

Caption: General workflow from starting material to lead optimization.

Experimental Protocol: Synthesis of a Tetrahydroisoquinolone Derivative

The following protocol is a representative example of the synthesis of a tetrahydroisoquinolone derivative using a homophthalic acid monoester, adapted from methodologies described in the literature for the Castagnoli-Cushman reaction.[6][7]

Objective: To synthesize a methyl 1-oxo-2,3-disubstituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylate derivative.

Materials:

-

This compound

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Appropriate amine (e.g., aniline)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Reagents for workup (e.g., HCl, NaHCO₃, brine, MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation (in situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

-

Activation of the Acid: To the reaction mixture, add this compound (1.0 eq) followed by the activating agent, CDI (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinolone ester.

-

Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Medicinal Chemistry Applications and Biological Activity

The tetrahydroisoquinolone scaffold synthesized from this compound derivatives is a cornerstone in the development of various therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities.

Anticancer and Anti-Angiogenesis Agents

Several studies have highlighted the potential of THIQ derivatives as anticancer agents. For instance, certain substituted THIQs have shown significant inhibitory activity against KRas, a key oncogene implicated in various cancers, particularly colorectal cancer.[8]

Mechanism of Action (Hypothesized): While the exact mechanism can vary with substitution patterns, some THIQ derivatives are proposed to act as inhibitors of protein kinases or other enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the carbonyl oxygen of the THIQ core can form crucial hydrogen bond interactions with amino acid residues in the active sites of target proteins.[8]

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a THIQ-based kinase inhibitor.

Caption: Inhibition of a signaling pathway by a THIQ derivative.

Quantitative Biological Data:

The following table presents representative biological data for a tetrahydroisoquinoline derivative (GM-3-18), highlighting its anticancer potential.[8]

| Compound | Target Cell Line | Biological Activity | IC₅₀ (µM) |

| GM-3-18 | Colo320 (Colon) | KRas Inhibition | 10.7 |

| GM-3-18 | DLD-1 (Colon) | KRas Inhibition | 1.2 |

| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 |

| GM-3-18 | SNU-C1 (Colon) | KRas Inhibition | 2.5 |

| GM-3-18 | SW480 (Colon) | KRas Inhibition | 1.1 |

Another derivative, GM-3-121, demonstrated potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM.[8]

Other Potential Therapeutic Areas

The versatility of the THIQ scaffold extends to other therapeutic areas, including:

-

Adrenocorticotropic hormone receptor modulation [3]

-

Apoptosis regulation [3]

-

Trypanocidal cysteine protease inhibition [3]

-

Antimalarial activity [3]

The ability to easily diversify the substituents on the THIQ core through the multicomponent Castagnoli-Cushman reaction makes this compound a valuable starting point for exploring these and other therapeutic applications.

Conclusion and Future Perspectives

This compound is a powerful and often underutilized tool in the medicinal chemist's arsenal. Its primary application as a stable and versatile precursor for the Castagnoli-Cushman reaction provides a reliable and efficient route to the medicinally significant tetrahydroisoquinolone scaffold. The ability to generate diverse libraries of THIQ derivatives through this multicomponent approach positions this starting material as a key asset in hit-to-lead and lead optimization campaigns.

Future research should continue to explore the full potential of this building block in the synthesis of novel heterocyclic systems and in the development of therapeutics for a wide range of diseases, from cancer to infectious and neurodegenerative disorders. The inherent efficiency of the synthetic routes starting from this compound aligns well with the principles of green chemistry and the demand for rapid and cost-effective drug discovery.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]